molecular formula C2H7OP B103284 2-Hydroxyethylphosphine CAS No. 16247-01-1

2-Hydroxyethylphosphine

Cat. No. B103284
CAS RN: 16247-01-1
M. Wt: 78.05 g/mol
InChI Key: CKFRJFUTYHQHCA-UHFFFAOYSA-N
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Description

2-Hydroxyethylphosphine is a chemical compound with the molecular formula C2H7OP . It has a molecular weight of 78.05 . It is also known by other names such as AURORA KA-1102 and Ethanol, 2-phosphino- .


Synthesis Analysis

The synthesis of 2-Hydroxyethylphosphine involves the addition of an alkenyl carboxylate to a phosphine containing a P-H bond . More detailed information about the synthesis of phosphines can be found in the literature .


Molecular Structure Analysis

The 2-Hydroxyethylphosphine molecule contains a total of 10 bonds. There are 3 non-H bonds, 1 rotatable bond, 1 hydroxyl group, 1 primary alcohol, and 1 phosphane .


Chemical Reactions Analysis

The reactions of phosphines, including 2-Hydroxyethylphosphine, have been studied extensively. These reactions occur in the presence of strong bases and yield primary, secondary, and tertiary phosphines . More detailed information about the chemical reactions of phosphines can be found in the literature .


Physical And Chemical Properties Analysis

2-Hydroxyethylphosphine has a boiling point of 139-140 °C and a density of 1.0040 g/cm3 . Its acidity coefficient (pKa) is predicted to be 14.71±0.10 .

Scientific Research Applications

Photopolymerization in Biomaterials

2-Hydroxyethylphosphine derivatives are used in photopolymerization processes. A study detailed the use of a water-soluble lithium acylphosphinate salt, derived from 2-hydroxyethylphosphine, to rapidly polymerize diacrylated poly(ethylene glycol) (PEGDA) monomers into hydrogels. This process is valuable in encapsulating living cells in three-dimensional, hydrated, biomimetic materials due to its mild reaction conditions and control over material formation. The polymerization with this initiator shows high viability during direct encapsulation of cells, suggesting its potential in biomedical applications (Fairbanks et al., 2009).

Coordination Chemistry and Catalysis

2-Hydroxyethylphosphine derivatives are integral in developing coordination chemistry and catalysis. Tris(hydroxymethyl)phosphine, a water-soluble compound, was used in testing water-soluble catalysts for hydrogenation of lignin in pulp. The study resulted in the discovery of new, in situ, Ru-P(CH2OH)3 hydrogenation catalysts, showcasing the compound's potential in catalytic processes and applications in pulp bleaching and brightness stabilization (James & Lorenzini, 2010).

Cross-Coupling Reactions in Organic Synthesis

The compound has shown promise in enhancing cross-coupling reactions. A study highlighted the use of p-Terphenylphosphines, derivatives of 2-hydroxyethylphosphine, as ligands for palladium in catalytic cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, achieving high ortho-selectivity (Ishikawa & Manabe, 2007). Another study developed hydroxyphosphine ligands to accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles and Grignard reagents, showcasing the compound's role in activating aryl halides and phenol derivatives for cross-coupling reactions (Yoshikai et al., 2009).

Synthesis of Chiral Hydroxyl Phospholanes

The synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, derived from 2-hydroxyethylphosphine, has found use in asymmetric catalytic reactions. These compounds are used as catalysts in the asymmetric hydrogenation of functionalized olefins, suggesting their potential in producing optically active compounds with high enantioselectivity (Li et al., 2000).

properties

IUPAC Name

2-phosphanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7OP/c3-1-2-4/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRJFUTYHQHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338302
Record name 2-Hydroxyethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethylphosphine

CAS RN

16247-01-1
Record name 2-Hydroxyethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
NA Bondarenko, KV Tcarkova, SK Belus'… - … , Sulfur, and Silicon …, 2021 - Taylor & Francis
… The analogous experiments were carried out also with intermediate vinylphosphine oxide 1 and 2-hydroxyethylphosphine oxide 2. The resulting data are summarized in Scheme 4. …
Number of citations: 3 www.tandfonline.com
AÉ Antoshin, AV Kharitonov, EN Tsvetkov - … of the Academy of Sciences of …, 1990 - Springer
… *Diphenylvinylphosphine oxide was prepared from diphenyl-2-hydroxyethylphosphine oxide [3]. The authors express their gratitude to NA Bondarenko for supplying these compounds. …
Number of citations: 3 link.springer.com
PT Keough, M Grayson - The Journal of Organic Chemistry, 1962 - ACS Publications
… is first oxidized by thecarbonate via the same mechanism as the tertiary phosphines with the evolution of carbon dioxide and ethylene, but it is possible that a 2-hydroxyethylphosphine …
Number of citations: 27 pubs.acs.org
S Ahrland, E Avsar, T Berg - Journal of Organometallic Chemistry, 1979 - Elsevier
… In that investigation, the complexes formed between diethyl-2-hydroxyethylphosphine (Dop) and a number of metal ions were studied in aqueous solution. The alcoholic group makes …
Number of citations: 13 www.sciencedirect.com
JJ Brophy, MJ Gallagher - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… It is not known whether subsequent hydrolysis of the latter would afford tributylphosphine oxide or dibutyl-2hydroxyethylphosphine oxide, hence the origin of the tributylphosphine oxide …
Number of citations: 19 www.publish.csiro.au
WF Olszewski - 1962 - search.proquest.com
… Cooling and fractional distillation of the reaction mixture gave 2 -hydroxyethylphosphine, bis(2 -hydroxyethyl)phosphine, and tris(2-hydroxyethyl)phosphine. The …
Number of citations: 0 search.proquest.com
NK Gusarova, SF Malysheva, SN Arbuzova… - Russian chemical …, 1998 - Springer
… also be used as the electrophile in this reaction; this compound is phosphorylated by the red phosphorus--alkali metaI--ButOH system in liquid NH~ to give 2-hydroxyethylphosphine in …
Number of citations: 55 link.springer.com
A Hanifah, A Maharijaya, SP Putri, WA Laviña, Sobir - Metabolites, 2018 - mdpi.com
Eggplant is one of the most widely cultivated vegetables in the world and has high biodiversity in terms of fruit shape, size, and color. Therefore, fruit morphology and nutrient content …
Number of citations: 25 www.mdpi.com
BA Trofimov, SN Arbuzova, NK Gusarova - Russian chemical reviews, 1999 - pubs.rsc.org
… A convenient and efficient method for the synthesis of 2-hydroxyethylphosphine (yield 70%) based on phosphorylation of oxirane by the `phosphine±sodium metal±liquid ammonia' …
Number of citations: 107 pubs.rsc.org

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